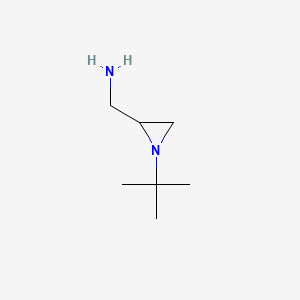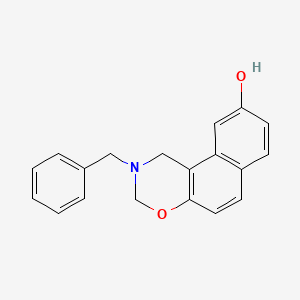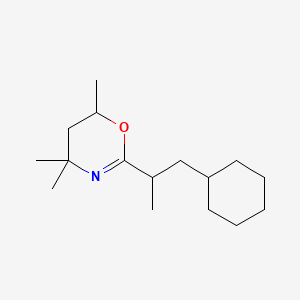
4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is a heterocyclic compound that features two pyridine rings and two dithiolylidene units
Métodos De Preparación
The synthesis of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying molecular recognition and binding processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors, due to its electronic properties.
Mecanismo De Acción
The mechanism by which 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s dithiolylidene units can participate in electron transfer processes, while the pyridine rings can engage in coordination with metal centers, influencing the overall reactivity and stability of the resulting complexes.
Comparación Con Compuestos Similares
Similar compounds to 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) include:
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): This compound also features pyridine rings but with triazole units instead of dithiolylidene.
1,6-Di(pyridin-4-yl)pyrene: This compound has a pyrene core with pyridine substituents, offering different electronic properties and applications.
The uniqueness of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) lies in its combination of pyridine and dithiolylidene units, which confer distinct electronic and coordination properties, making it valuable for specific applications in materials science and coordination chemistry.
Propiedades
Fórmula molecular |
C16H10N2S4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-[(2E)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15+ |
Clave InChI |
BZPIMDIHZGAPQE-FOCLMDBBSA-N |
SMILES isomérico |
C1=CN=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=NC=C4)/S2 |
SMILES canónico |
C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)



![10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)
![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)

![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)




![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)

